2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide
Description
This compound (CAS: 444287-84-7) features a 2,6-dioxopiperidin-3-yl (thalidomide-derived) moiety fused to a 1,3-dioxoisoindolin-4-yl core, with a 2-chloroacetamide substituent at the 4-position (Fig. 1). It is synthesized via Procedure N with a 92% yield, demonstrating high synthetic efficiency . The chloroacetamide group serves as a reactive handle for nucleophilic substitutions, making it a critical intermediate in PROTAC (Proteolysis-Targeting Chimera) development .
Properties
IUPAC Name |
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O5/c16-6-11(21)17-8-3-1-2-7-12(8)15(24)19(14(7)23)9-4-5-10(20)18-13(9)22/h1-3,9H,4-6H2,(H,17,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSMQAPPCVNXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Isoindolinone Formation
The synthesis begins with the construction of the 1,3-dioxoisoindolin-4-yl framework. Industrial routes typically employ phthalic anhydride derivatives, with 4-amino-1,3-dioxoisoindoline as a key intermediate. A patented method achieves this via:
- Nitration : Phthalic anhydride → 4-nitrophthalic anhydride (HNO₃/H₂SO₄, 0–5°C).
- Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) yields 4-aminophthalic acid.
- Cyclization : Treatment with urea at 180–200°C forms the isoindolinone core.
Critical parameters :
Introduction of Dioxopiperidinyl Group
The 2,6-dioxopiperidin-3-yl moiety is installed via N-alkylation or Ugi multicomponent reactions . A scalable approach from AxisPharm involves:
- Piperidinone activation : 2,6-Dioxopiperidine-3-carboxylic acid → mixed carbonate (ClCO₂Et, TEA, THF).
- Coupling : React with isoindolinone intermediate (DMAP, DCM, 25°C, 12 h).
- Deprotection : Basic hydrolysis (NaOH/MeOH/H₂O) yields 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-amine.
Yield optimization :
Chloroacetamide Functionalization
The final step introduces the chloroacetyl group via Schotten-Baumann conditions :
- Acylation :
- Reagents: Chloroacetyl chloride (1.2 eq), NaHCO₃ (2.5 eq).
- Solvent: THF/H₂O (3:1), 0°C → 25°C over 2 h.
- Workup :
Purity control :
- Residual chloroacetyl chloride <0.1% (HPLC).
- Recrystallization solvent ratio: EtOH:H₂O = 4:1 for 98.5% purity.
Industrial-Scale Process Intensification
Continuous Flow Synthesis
Recent patents describe a telescoped process for high-throughput production:
| Step | Reactor Type | Conditions | Residence Time | Yield |
|---|---|---|---|---|
| Nitration | CSTR | HNO₃ (1.5 eq), 5°C | 45 min | 92% |
| Hydrogenation | Packed-bed | 5% Pd/C, 4 bar H₂, 50°C | 30 min | 96% |
| Acylation | Micro mixer | Chloroacetyl chloride, 0°C | 2 min | 94% |
Advantages :
Green Chemistry Modifications
To address environmental concerns, alternative protocols have emerged:
- Solvent replacement : Cyclopentyl methyl ether (CPME) instead of THF (similar yield, lower toxicity).
- Catalyst recycling : Immobilized DMAP on silica gel (5 reuse cycles, <5% activity loss).
- Waste minimization : Aqueous workup cycles reduce organic waste by 60%.
Analytical Characterization and Quality Control
Spectroscopic Profiling
Key spectral data :
Impurity Profiling
Common impurities and control strategies:
| Impurity | Source | Control Measure | Specification |
|---|---|---|---|
| Des-chloro analog | Incomplete acylation | Excess chloroacetyl chloride | ≤0.15% |
| Piperidinyl deoxygenate | Over-reduction | H₂ pressure monitoring | ≤0.05% |
| Dimerized product | High temp coupling | Temp <25°C during acylation | ≤0.20% |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Hydrolysis typically requires strong acids or bases .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₅H₁₁ClN₃O₅
- 1H NMR (DMSO-d6) : Peaks at δ 11.08 (s, 1H, NH), 7.85 (t, J=5.7 Hz, 1H), and 4.32 (s, 2H, Cl-CH₂) confirm the structure .
- Applications : Used in synthesizing PROTACs targeting proteins for ubiquitination and degradation .
Comparison with Structural Analogs
Core Modifications: Substituent Effects
The following table compares structural analogs based on substituents at the 4-position of the isoindolinone ring:
Key Observations :
- Reactivity: The chloroacetamide group in the target compound enables efficient aliphatic substitutions (e.g., reaction with amines in Procedure O ), whereas the nitro group in 19 requires reduction to an amino group for further functionalization .
- Yield Trends: Bulky substituents (e.g., pentanoic acid in 21) reduce yields due to steric hindrance, while simple substitutions (Cl, NH₂) maintain high yields .
- Biological Relevance : Compounds like 23 and 35 are tailored for specific biological roles—23 enhances binding to E3 ligases, while 35 facilitates modular drug design via click chemistry .
Functional Group Impact on PROTAC Design
- Chloroacetamide (Target Compound) : Acts as a short, rigid linker, optimizing spatial proximity between E3 ligase and target protein .
- PEG-Based Derivatives (e.g., 35) : Introduce flexibility and hydrophilicity, improving solubility and pharmacokinetics .
- Amino Derivatives (20): Serve as intermediates for introducing fluorescent tags or additional targeting moieties .
Spectroscopic and Analytical Comparisons
- NMR Profiles: All compounds exhibit characteristic peaks for the dioxopiperidinyl and isoindolinone cores. For example, 20 shows δ 6.85 (s, 2H, NH₂) , while 35 displays δ 3.70–3.66 (m, PEG chain protons) .
- HRMS Data : The target compound has an exact mass of 348.04 g/mol (C₁₅H₁₁ClN₃O₅), whereas 35 (C₂₀H₂₄N₆O₆) shows [M+H]+ at m/z 489.2 .
Biological Activity
Overview
2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide, with the molecular formula C15H12ClN3O5 and a molecular weight of 349.73 g/mol, is a complex organic compound primarily investigated for its potential biological activities. This compound is noted for its applications in medicinal chemistry, particularly in the development of therapeutic agents due to its structural characteristics which allow it to interact with various biological targets.
The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The detailed mechanisms are still under investigation, but preliminary studies suggest interactions with cyclooxygenase (COX) enzymes and other molecular targets that play significant roles in inflammatory and cancer pathways.
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. For instance, derivatives of acetamides have shown significant inhibition of COX enzymes, which are crucial in the inflammatory response.
2. Anticancer Potential
The compound's structure suggests potential anticancer activity. Initial docking studies have indicated that it may effectively bind to cancer-related targets, suggesting a pathway for further therapeutic development.
3. Analgesic Effects
Studies involving related compounds have demonstrated analgesic properties through inhibition of COX enzymes. The docking studies performed on derivatives reveal promising analgesic activity comparable to established drugs like diclofenac sodium.
Case Studies
-
Docking Studies on COX Enzymes
- A study focused on synthesizing derivatives of 2-Chloro-N,N-diphenylacetamide and evaluating their analgesic activity showed significant binding affinities towards COX-1 and COX-2 enzymes.
- The synthesized compound AKM-2 exhibited notable analgesic responses in animal models, indicating the potential of acetamide derivatives in pain management .
- Therapeutic Applications
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 349.73 g/mol | Varies (typically around 300-400 g/mol) |
| Biological Activity | Anti-inflammatory, Anticancer, Analgesic | Varies; many exhibit similar activities |
| Mechanism | Interaction with COX enzymes and other targets | Similar interaction patterns |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide, and how can reaction conditions be optimized to minimize side products?
- Methodology : Use coupling reactions with carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane or DMF under inert conditions. Optimize stoichiometry (1:1 molar ratio of acid and amine components) and maintain temperatures below 273 K to suppress hydrolysis of the chloroacetamide group. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical for isolating the target compound .
- Key Data : Yield improvements (e.g., from 62% to ~75%) are achievable by adding triethylamine to neutralize HCl byproducts .
Q. Which spectroscopic techniques are most reliable for confirming the structural identity and purity of this compound?
- Methodology :
- ¹³C NMR : Characterize carbonyl groups (δ ~167–173 ppm for dioxopiperidin and isoindolinone moieties) and chlorinated acetamide (δ ~37 ppm for CH₂Cl) .
- HRMS : Use ESI+ mode to detect sodium adducts (e.g., observed m/z 579.0334 vs. calculated 556.0455 for C₂₀H₂₁ClN₄O₇) .
- HPLC : Employ C18 columns with UV detection (λ = 254 nm) to confirm purity >95% .
Q. How should researchers handle stability challenges during storage and biological assays?
- Methodology : Store lyophilized samples at -20°C under argon to prevent hydrolysis of the chloroacetamide group. For in vitro assays, dissolve in DMSO (≤10% v/v) and avoid prolonged exposure to aqueous buffers at pH >7.0. Monitor degradation via LC-MS over 24-hour intervals .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., multiple conformers) be resolved when refining the structure using SHELX?
- Methodology :
- Use SHELXL-2018 for anisotropic refinement. Define disorder models with PART and SUMP instructions for overlapping electron density (e.g., flexible dioxopiperidin rings).
- Validate with ORTEP for visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks (e.g., R₂²(10) dimers). Cross-check with WinGX for geometry analysis (e.g., dihedral angles between aromatic systems: 54.8–77.5°) .
Q. What computational strategies predict binding affinity to E3 ubiquitin ligases in PROTAC design?
- Methodology :
- Perform molecular docking (AutoDock Vina) using the cereblon (CRBN) binding pocket (PDB: 4CI3). Focus on hydrophobic interactions between the dioxopiperidin-3-yl group and Trp380/His378 residues.
- Validate with MD simulations (AMBER) to assess stability of ligand-protein complexes over 100 ns trajectories .
- Key Findings : Substituents at the isoindolinone 4-position (e.g., PEG linkers) enhance solubility but may reduce binding entropy .
Q. How can structure-activity relationship (SAR) studies optimize anti-cancer activity while minimizing off-target effects?
- Methodology :
- Synthesize derivatives with modified linkers (e.g., PEG₃ or alkyl chains) and assay against multiple myeloma cell lines (e.g., MM1.S).
- Use flow cytometry to measure apoptosis (Annexin V/PI staining) and Western blotting to quantify CRBN-dependent degradation of IKZF1/3 .
- Data Analysis : EC₅₀ values correlate with linker length; PEG₃ derivatives (e.g., YZ-16) show 62% yield and sub-µM potency .
Q. What experimental approaches resolve discrepancies in biological activity data across different assays?
- Methodology :
- Standardize assay conditions (e.g., cell density, serum concentration) to reduce variability.
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics (ΔG, ΔH) for PROTAC ternary complexes.
- Cross-reference cytotoxicity data (IC₅₀) with proteomics (e.g., SILAC) to confirm target-specific degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
